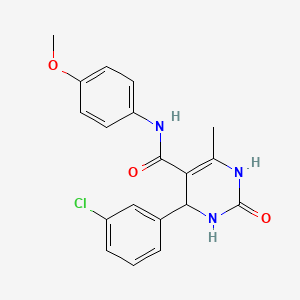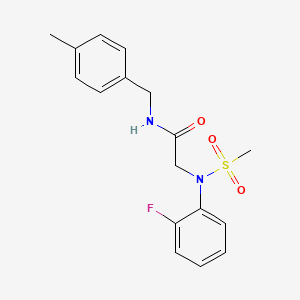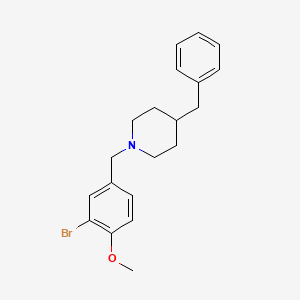![molecular formula C18H20Cl2O2 B5158017 1,1'-[1,6-hexanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B5158017.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(3-chlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,6-hexanediylbis(oxy)]bis(3-chlorobenzene) is a chemical compound that is commonly used in scientific research. It is also known as bis(3-chlorophenyl)hexane-1,6-diol or CHD. The compound is synthesized using various methods, and its mechanism of action is still being studied.
Mecanismo De Acción
The mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-chlorobenzene) is still being studied. However, it is known that the compound can form hydrogen bonds with other molecules due to the presence of hydroxyl groups. This property makes it useful in the study of protein-ligand interactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-chlorobenzene) on living organisms. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,1'-[1,6-hexanediylbis(oxy)]bis(3-chlorobenzene) in lab experiments include its ability to form hydrogen bonds with other molecules, its low toxicity, and its potential biological activity. However, the limitations include the difficulty in synthesizing the compound and the limited information on its mechanism of action and physiological effects.
Direcciones Futuras
There are several future directions for the use of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-chlorobenzene) in scientific research. One direction is the synthesis of new compounds based on its structure with potential biological activity. Another direction is the study of its binding properties with different proteins and enzymes. Furthermore, the use of the compound in the synthesis of new MOFs and coordination polymers is an area of interest for future research. Finally, the development of new synthesis methods for the compound is also an area of future research.
Métodos De Síntesis
The most common method for synthesizing 1,1'-[1,6-hexanediylbis(oxy)]bis(3-chlorobenzene) is through the reaction of 3-chlorophenol with 1,6-hexanediol in the presence of a catalyst. The reaction is carried out at high temperatures and pressures, and the yield of the product is dependent on the reaction conditions. Other methods of synthesis include the reaction of 3-chlorobenzene with hexane-1,6-diol or the reaction of 3-chlorophenylmagnesium bromide with 1,6-dibromo hexane.
Aplicaciones Científicas De Investigación
1,1'-[1,6-hexanediylbis(oxy)]bis(3-chlorobenzene) has been used in various scientific research studies. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The compound has also been used as a probe to study the binding properties of proteins and enzymes. In addition, it has been used as a starting material for the synthesis of other compounds with potential biological activity.
Propiedades
IUPAC Name |
1-chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O2/c19-15-7-5-9-17(13-15)21-11-3-1-2-4-12-22-18-10-6-8-16(20)14-18/h5-10,13-14H,1-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYWOLKJSNLCMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[6-(3-chlorophenoxy)hexoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)(phenyl)methyl]urea](/img/structure/B5157936.png)
![6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5157952.png)




![{[4-(benzyloxy)phenyl]amino}(oxo)acetic acid](/img/structure/B5157976.png)

![N-(3-acetylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5157995.png)
![2-cyclopropyl-6-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5158001.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N,N-dimethyl-4-piperidinecarboxamide](/img/structure/B5158011.png)
![9-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5158016.png)

